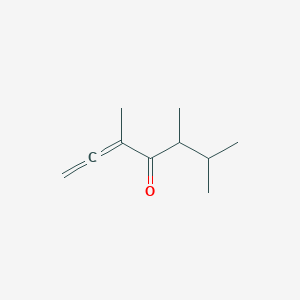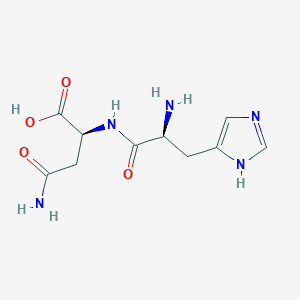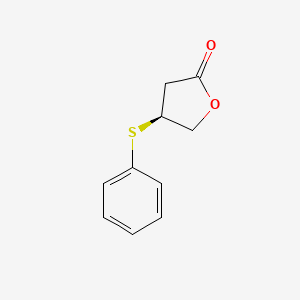
(4S)-4-(Phenylsulfanyl)oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4-(Phenylsulfanyl)oxolan-2-one is a heterocyclic compound that belongs to the family of oxolanes It features a phenylsulfanyl group attached to the fourth carbon of the oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(Phenylsulfanyl)oxolan-2-one typically involves the reaction of oxolane derivatives with phenylsulfanyl reagents under controlled conditions. One common method includes the use of oxolane-2-one as a starting material, which undergoes nucleophilic substitution with phenylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
(4S)-4-(Phenylsulfanyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding oxolane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, where the phenylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Oxolane derivatives.
Substitution: Various substituted oxolanes depending on the nucleophile used.
科学研究应用
(4S)-4-(Phenylsulfanyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (4S)-4-(Phenylsulfanyl)oxolan-2-one involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in various chemical interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and biological activity. The oxolane ring provides a stable scaffold that can undergo further functionalization, enhancing its versatility in chemical synthesis.
相似化合物的比较
Similar Compounds
Oxolane-2-one: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.
Phenylsulfanyl derivatives: Compounds with different heterocyclic backbones but similar phenylsulfanyl groups.
Uniqueness
(4S)-4-(Phenylsulfanyl)oxolan-2-one is unique due to the presence of both the oxolane ring and the phenylsulfanyl group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
156540-92-0 |
|---|---|
分子式 |
C10H10O2S |
分子量 |
194.25 g/mol |
IUPAC 名称 |
(4S)-4-phenylsulfanyloxolan-2-one |
InChI |
InChI=1S/C10H10O2S/c11-10-6-9(7-12-10)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1 |
InChI 键 |
RKNVHWSSVFDCIH-VIFPVBQESA-N |
手性 SMILES |
C1[C@@H](COC1=O)SC2=CC=CC=C2 |
规范 SMILES |
C1C(COC1=O)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL](/img/structure/B14283566.png)
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)

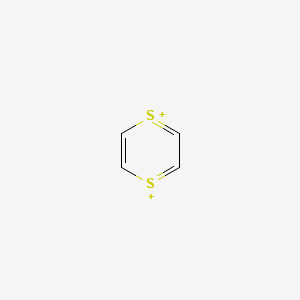
![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)
![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
![3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14283606.png)
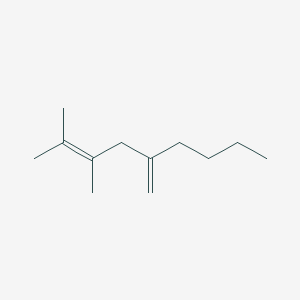
![2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14283633.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)
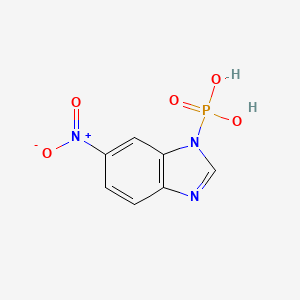
![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)
